4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene is a fluorinated organic compound with the molecular formula C6H4F8. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound .
Preparation Methods
The synthesis of 4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene typically involves the reaction of pentafluoroiodoethane with allyl alcohol in the presence of a catalyst such as iron acetylacetonate and 6,6’-dimethyl-2,2’-bipyridine . The reaction is carried out under an inert gas atmosphere and involves heating to 80°C for 24 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: It is investigated for potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Mechanism of Action
The mechanism by which 4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to altered biochemical pathways and physiological responses .
Comparison with Similar Compounds
4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene can be compared with other fluorinated compounds such as:
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 2-pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)
These compounds share similar structural features but differ in the number and arrangement of fluorine atoms. The unique combination of fluorine atoms in this compound imparts distinct chemical properties, making it valuable for specific applications.
Properties
CAS No. |
90277-98-8 |
---|---|
Molecular Formula |
C6H4F8 |
Molecular Weight |
228.08 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pent-1-ene |
InChI |
InChI=1S/C6H4F8/c1-3(5(9,10)11)2-4(7,8)6(12,13)14/h1-2H2 |
InChI Key |
QUBWAWBAEZVWFL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.